7-Hydroxy-DL-Tryptophan

Übersicht

Beschreibung

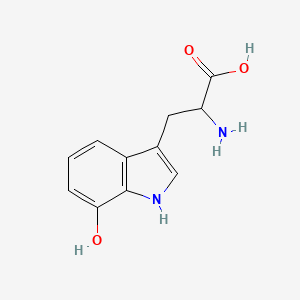

7-hydroxytryptophan is a hydroxytryptophan substituted by a hydroxy group at position 7 on the indole ring. It has a role as a human urinary metabolite.

Wissenschaftliche Forschungsanwendungen

Synthese von Neurotransmittern

7-Hydroxy-DL-Tryptophan: ist ein Vorläufer in der Biosynthese von Serotonin, einem Neurotransmitter, der für die Regulierung von Stimmung, Schlaf und Appetit unerlässlich ist. Seine Rolle im Serotonin-Signalweg macht es zu einer Verbindung von Interesse in der neurowissenschaftlichen Forschung, insbesondere in Studien zu Depression, Angstzuständen und anderen affektiven Störungen .

Melatoninproduktion

Diese Verbindung dient auch als Vorläufer im Stoffwechselweg, der zur Produktion von Melatonin führt, dem Hormon, das die zirkadianen Rhythmen reguliert. Die Erforschung der Melatoninsynthese aus this compound kann Einblicke in Schlafstörungen und potenzielle Behandlungen liefern .

Antioxidative Eigenschaften

This compound wurde auf seine antioxidativen Eigenschaften untersucht. Es wird vermutet, dass es eine Rolle beim Schutz von Zellen vor oxidativem Stress spielt, der mit verschiedenen chronischen Krankheiten wie Krebs und neurodegenerativen Erkrankungen verbunden ist .

Industrielle Bioproduktion

Im Bereich der industriellen Bioproduktion ist this compound ein wertvolles Zwischenprodukt. Es wird bei der Synthese komplexer Biomoleküle verwendet und kann durch Stoffwechsel-Engineering und Synthetische Biologie-Ansätze unter Verwendung von Mikroorganismen hergestellt werden .

Chemische Markierung

Die selektive Markierung von Tryptophanresten in Proteinen, einschließlich seines Derivats this compound, ist eine Technik, die in der chemischen Biologie verwendet wird. Diese Methode hilft bei der Untersuchung der Proteinstruktur, -funktion und -interaktion, was für die Medikamentenentwicklung und das Verständnis von Krankheitsmechanismen entscheidend ist .

Landwirtschaftliche Forschung

This compound ist auch in der landwirtschaftlichen Forschung relevant. Als Derivat von Tryptophan kann es das Pflanzenwachstum und die -entwicklung beeinflussen. Studien zu seiner Rolle in der Pflanzenphysiologie können zu Fortschritten in der Pflanzenproduktion und in Schutzstrategien führen .

Wirkmechanismus

Target of Action

7-Hydroxy-DL-tryptophan (7-HTP) is a derivative of the essential amino acid tryptophan . It primarily targets the serotonin pathway in the brain, which plays a crucial role in mood regulation, sleep, and other neurological functions . The primary targets of 7-HTP are the serotonin receptors in the brain .

Mode of Action

7-HTP is a precursor to serotonin, a neurotransmitter that plays a vital role in mood regulation . It is produced from the amino acid tryptophan through the action of the enzyme tryptophan hydroxylase . This enzyme adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . Once produced, 5-HTP is rapidly converted to serotonin in the brain .

Biochemical Pathways

Tryptophan, the precursor to 7-HTP, is metabolized via three major pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . The serotonin pathway is initiated by tryptophan hydroxylase, which adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . This is then converted to serotonin, which can interact with serotonin receptors to exert various physiological effects .

Pharmacokinetics

The pharmacokinetics of 7-HTP involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, 7-HTP is rapidly absorbed and converted to serotonin in the brain . The compound’s bioavailability is influenced by factors such as the presence of food in the stomach and the individual’s metabolic rate .

Result of Action

The primary result of 7-HTP action is an increase in serotonin production in the brain . This can lead to enhanced mood, reduced anxiety, and improved sleep . In addition, 7-HTP has been reported to have a suppressive effect on aggressive behavior .

Action Environment

The action of 7-HTP can be influenced by various environmental factors. For example, the presence of food in the stomach can affect the absorption of 7-HTP . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature . It is stable under acidic conditions but can decompose under alkaline conditions .

Biochemische Analyse

Biochemical Properties

7-Hydroxy-DL-tryptophan plays a significant role in biochemical reactions, particularly in the synthesis of serotonin. It interacts with several enzymes, including tryptophan hydroxylase, which catalyzes the hydroxylation of tryptophan to form 5-hydroxytryptophan, and subsequently, this compound. This compound also interacts with aromatic amino acid decarboxylase, which converts it into serotonin . These interactions are crucial for maintaining the balance of neurotransmitters in the brain and other tissues.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the serotonin signaling pathway, which plays a role in mood regulation, appetite, and sleep . Additionally, this compound can modulate gene expression related to neurotransmitter synthesis and degradation, impacting overall cellular function and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and receptors. It acts as a substrate for tryptophan hydroxylase and aromatic amino acid decarboxylase, facilitating the production of serotonin . This compound can also influence enzyme activity, either by inhibiting or activating specific pathways, leading to changes in gene expression and neurotransmitter levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in maintaining serotonin levels and modulating neurotransmitter balance.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance serotonin production and improve mood and behavior . At high doses, it can lead to toxic effects, including serotonin syndrome, characterized by excessive serotonin activity in the brain. These findings highlight the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine pathway and the serotonin synthesis pathway . It interacts with enzymes such as tryptophan hydroxylase and aromatic amino acid decarboxylase, which are essential for its conversion to serotonin. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The distribution of this compound is influenced by its interactions with transport proteins, which facilitate its movement across cellular membranes.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles. This subcellular distribution is crucial for its role in neurotransmitter synthesis and cellular metabolism.

Biologische Aktivität

7-Hydroxy-DL-tryptophan (7-HTP) is an important derivative of the amino acid tryptophan, primarily recognized for its role as a precursor in serotonin synthesis. This compound has garnered interest due to its potential therapeutic applications, particularly in mood regulation, sleep disorders, and other neuropsychological conditions. This article delves into the biochemical properties, mechanisms of action, pharmacokinetics, and various biological activities of 7-HTP, supported by relevant research findings and case studies.

7-HTP is synthesized from tryptophan through enzymatic reactions involving tryptophan hydroxylase and aromatic amino acid decarboxylase. The key biochemical pathways include:

- Serotonin Pathway : 7-HTP is converted into serotonin (5-hydroxytryptamine), a neurotransmitter crucial for mood regulation.

- Kynurenine Pathway : This alternative metabolic route leads to the formation of neuroactive compounds that can influence various physiological processes.

Table 1: Comparison of Tryptophan Metabolism Pathways

| Pathway | Key Enzymes | End Products |

|---|---|---|

| Serotonin | Tryptophan hydroxylase | Serotonin |

| Kynurenine | Indoleamine 2,3-dioxygenase | Kynurenine, quinolinic acid |

7-HTP's primary action involves enhancing serotonin levels in the central nervous system (CNS). The compound is rapidly absorbed after oral administration and crosses the blood-brain barrier effectively. Once in the brain, it undergoes conversion to serotonin, which modulates various neurotransmission pathways.

Pharmacokinetics

The pharmacokinetic profile of 7-HTP includes:

- Absorption : Rapidly absorbed in the gastrointestinal tract.

- Distribution : Crosses the blood-brain barrier, facilitating central effects.

- Metabolism : Primarily metabolized to serotonin.

- Excretion : Metabolites are excreted via urine.

Mood Regulation

Research indicates that 7-HTP supplementation can significantly improve mood and reduce symptoms of depression. A study demonstrated that patients with major depressive disorder experienced notable improvements when treated with 7-HTP compared to placebo controls.

Sleep Enhancement

7-HTP has been shown to enhance sleep quality by increasing serotonin levels, which subsequently convert to melatonin, a hormone that regulates sleep cycles. Clinical trials have reported improved sleep patterns among participants taking 7-HTP supplements .

Appetite Control

The compound may also play a role in appetite regulation. Increased serotonin levels are associated with reduced appetite and improved satiety signaling. A study highlighted that individuals consuming 7-HTP experienced decreased caloric intake and weight loss over a specified period .

Case Studies

- Depression Management :

- Insomnia Treatment :

- Weight Loss :

Eigenschaften

IUPAC Name |

2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-5-13-10-7(6)2-1-3-9(10)14/h1-3,5,8,13-14H,4,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSRKJZICBNQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376717 | |

| Record name | 7-HYDROXY-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52899-02-2 | |

| Record name | 7-HYDROXY-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.